molecular formula C8H8FN3O4 B1442865 2-(2-Fluoro-4-nitrophenoxy)acetohydrazide CAS No. 1339073-38-9

2-(2-Fluoro-4-nitrophenoxy)acetohydrazide

Cat. No. B1442865
M. Wt: 229.17 g/mol
InChI Key: UEFYHIKGNJSAPM-UHFFFAOYSA-N
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Description

2-(2-Fluoro-4-nitrophenoxy)acetohydrazide (2F4NPAH) is a hydrazide compound with a wide range of applications in research and industry. It is a useful reagent for the synthesis of a variety of compounds and can be used as a reactant in organic synthesis. It is also used as a catalyst in the production of polymers, pharmaceuticals, and other chemicals. 2F4NPAH has been studied extensively for its biochemical and physiological effects, as well as its potential applications in scientific research.

Scientific Research Applications

Nonlinear Optical Properties

Research has shown that certain hydrazones, such as 2-(4-methylphenoxy)-N'-[(1E)-(4-nitrophenyl)methylene]acetohydrazide, exhibit significant nonlinear optical properties. These compounds, including variations like 2-(2-Fluoro-4-nitrophenoxy)acetohydrazide, have potential applications in optical devices like optical limiters and switches due to their effective optical power limiting behavior at specific wavelengths (Naseema et al., 2010).

Urease Inhibition

Compounds structurally similar to 2-(2-Fluoro-4-nitrophenoxy)acetohydrazide, such as N'-(2-Bromobenzylidene)-2-(4-nitrophenoxy)acetohydrazide, have been studied for their urease inhibitory activities. These compounds are found to have significant inhibitory effects on urease, an enzyme involved in various biological processes, indicating potential applications in treating related disorders (Sheng et al., 2015).

Complex Formation and Structural Studies

A study on a novel aggregation of (4-nitrophenoxy)acetic acid [1-(2-hydroxyphenyl)methylidene]hydrazide and its dioxomolybdenum(VI) complex, which is structurally related to 2-(2-Fluoro-4-nitrophenoxy)acetohydrazide, suggests potential applications in coordination chemistry and materials science. The compound and its complex have been characterized using elemental analysis and X-ray diffraction methods, demonstrating the versatility of such compounds in forming complex structures (Xiao-qiang He, 2013).

Antimicrobial Activities

Various compounds derived from acetohydrazide, similar to 2-(2-Fluoro-4-nitrophenoxy)acetohydrazide, have been synthesized and evaluated for antimicrobial activities. These studies indicate the potential of such compounds in developing new antimicrobial agents, which could be useful in pharmaceutical research and development (Patil et al., 2015).

Antitubercular Activities

Research on derivatives of 2-(2-Fluoro-4-nitrophenoxy)acetohydrazide, like 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide, indicates their potential as antitubercular agents. These compounds have shown efficacy against tuberculosis-causing bacteria, suggesting their application in treating this infectious disease (Ang et al., 2012).

properties

IUPAC Name

2-(2-fluoro-4-nitrophenoxy)acetohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FN3O4/c9-6-3-5(12(14)15)1-2-7(6)16-4-8(13)11-10/h1-3H,4,10H2,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEFYHIKGNJSAPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])F)OCC(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8FN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Fluoro-4-nitrophenoxy)acetohydrazide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
YHE Mohammed, P Thirusangu… - Biomedicine & …, 2017 - Elsevier
Neoplastic metastasis is a major process where tumor cells migrate from the primary tumor and colonize at other parts of our body to form secondary tumor. Cancer incidences are rising …
Number of citations: 21 www.sciencedirect.com

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